N-(3-chlorophenyl)-2-[(2-ethylquinazolin-4-yl)oxy]acetamide
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Overview
Description
N-(3-chlorophenyl)-2-[(2-ethylquinazolin-4-yl)oxy]acetamide is a synthetic organic compound that belongs to the class of quinazoline derivatives This compound is characterized by the presence of a chlorophenyl group and an ethylquinazolinyl group linked through an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chlorophenyl)-2-[(2-ethylquinazolin-4-yl)oxy]acetamide typically involves the following steps:
Formation of 2-ethylquinazolin-4-ol: This intermediate can be synthesized by reacting 2-ethylbenzonitrile with formamide under acidic conditions to form 2-ethylquinazolin-4-ol.
Preparation of 3-chlorophenylacetyl chloride: This can be achieved by reacting 3-chlorobenzoic acid with thionyl chloride.
Coupling Reaction: The final step involves the reaction of 2-ethylquinazolin-4-ol with 3-chlorophenylacetyl chloride in the presence of a base such as triethylamine to form this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(3-chlorophenyl)-2-[(2-ethylquinazolin-4-yl)oxy]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of quinazoline N-oxide derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted quinazoline derivatives.
Scientific Research Applications
N-(3-chlorophenyl)-2-[(2-ethylquinazolin-4-yl)oxy]acetamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.
Biology: The compound is studied for its effects on cellular pathways and its potential as a tool for studying signal transduction.
Industry: It may be used in the development of advanced materials with specific properties, such as enhanced thermal stability or conductivity.
Mechanism of Action
The mechanism of action of N-(3-chlorophenyl)-2-[(2-ethylquinazolin-4-yl)oxy]acetamide involves its interaction with molecular targets such as enzymes or receptors. It may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The specific pathways involved depend on the biological context and the target of interest.
Comparison with Similar Compounds
Similar Compounds
- N-(3-chlorophenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide
- N-(3-chlorophenyl)-2-[(2-phenylquinazolin-4-yl)oxy]acetamide
- N-(3-chlorophenyl)-2-[(2-propylquinazolin-4-yl)oxy]acetamide
Uniqueness
N-(3-chlorophenyl)-2-[(2-ethylquinazolin-4-yl)oxy]acetamide is unique due to the presence of the ethyl group on the quinazoline ring, which may confer distinct biological activity and chemical properties compared to its analogs. This uniqueness can be leveraged in the design of new compounds with improved efficacy and selectivity for specific applications.
Properties
IUPAC Name |
N-(3-chlorophenyl)-2-(2-ethylquinazolin-4-yl)oxyacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3O2/c1-2-16-21-15-9-4-3-8-14(15)18(22-16)24-11-17(23)20-13-7-5-6-12(19)10-13/h3-10H,2,11H2,1H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOHVZGNLDQJNPF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC2=CC=CC=C2C(=N1)OCC(=O)NC3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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